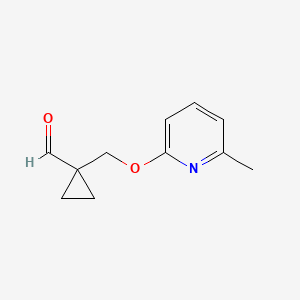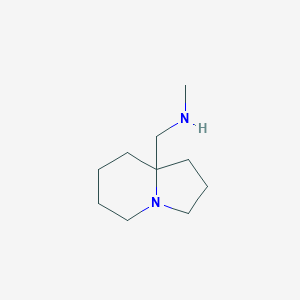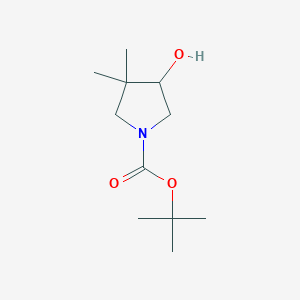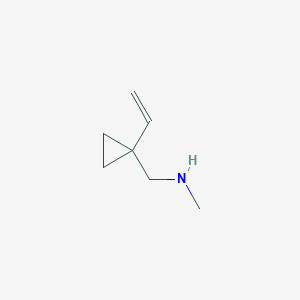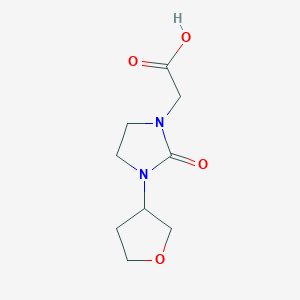
2-Chloro-5-cyclopropylthiophene-3-carboxylic acid
Descripción general
Descripción
2-Chloro-5-cyclopropylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C8H7ClO2S and its molecular weight is 202.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Microwave-assisted synthesis : A study demonstrated the use of microwave irradiation for synthesizing 2-aminothiophene-3-carboxylic acid derivatives, which are structurally similar to 2-Chloro-5-cyclopropylthiophene-3-carboxylic acid. This method offers a rapid and efficient route for the synthesis of such compounds (Hesse, Perspicace, & Kirsch, 2007).
Materials Science and Solar Cell Application
- Conductive polymer precursors : Research involving carboxylic acid functional groups, like those in this compound, has been conducted to develop conductive polymer precursors. These precursors have been used in solar cells, demonstrating the potential of such compounds in renewable energy technologies (Yoon et al., 2011).
Chemical Reactions and Compound Development
- Synthesis of novel heterocyclic compounds : A study explored the synthesis of new heterocyclic derivatives starting from compounds like 5-aryl-3-aminothiophene-2-carboxylic acid, which shares a similar core structure with this compound. Such research highlights the versatility of these compounds in creating diverse chemical structures (Datoussaid, Kirsch, Othman, & Abdillahi, 2012).
Antibacterial Properties
- Antibacterial activity of derivatives : Research on N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, which are chemically related to this compound, showed good antibacterial activity, suggesting potential applications in medicinal chemistry and drug development (International Journal of Innovative Technology and Exploring Engineering, 2019).
Polymer Science and Electrochemistry
- Polymer film characterization : Studies have investigated the polymerization of thiophene carboxylic acid derivatives on various substrates, highlighting their utility in creating conductive and electrochromic films. Such polymers have potential applications in electronics and material science (Lee, Shim, & Shin, 2002).
Molecular Conformation and Crystal Structure
- Crystal structure analysis : Research into similar chloro and carboxylic acid-containing compounds has provided insights into their molecular conformation and crystal structure. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).
Biomedical and Biological Applications
- Fluorescent sensor for protein detection : A terthiophene carboxylic acid derivative was synthesized and used as a fluorescent biosensor, indicating the potential of thiophene carboxylic acids in biochemical and medical diagnostics (Hu, Xia, & Elioff, 2016).
Green Chemistry and Biorenewable Feedstock
- RheniumV complexes for carboxylic acids transformation : A study highlighted the use of rheniumV complexes for the transformation of carboxylic acids, which could be applicable to compounds like this compound, in green and environmentally sound processes (Naruto, Agrawal, Toda, & Saito, 2017).
Chemical Protection and Deprotection Strategies
- Photoreleasable protecting group for carboxylic acids : Research on photoreleasable protecting groups for carboxylic acids, like the 2,5-dimethylphenacyl chromophore, is relevant to the manipulation and functionalization of this compound in synthetic chemistry (Klan, Zabadal, & Heger, 2000).
Propiedades
IUPAC Name |
2-chloro-5-cyclopropylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-7-5(8(10)11)3-6(12-7)4-1-2-4/h3-4H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONAKNFWEVLNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane](/img/structure/B1480497.png)
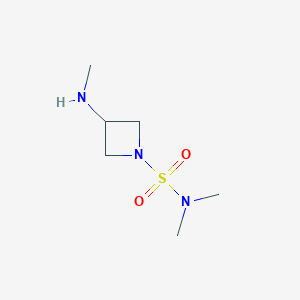
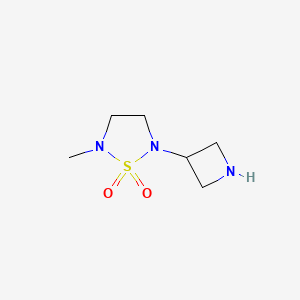


![N-methyl-1-(spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B1480505.png)

![N-methylspiro[2.3]hexan-4-amine](/img/structure/B1480507.png)
